

Shu 9119: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Shu 9119

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An In-depth Examination of a Potent Melanocortin Receptor Modulator

Shu 9119 is a synthetic peptide analogue of α -melanocyte-stimulating hormone (α -MSH) that has become an invaluable tool in the study of the melanocortin system.^{[1][2]} Its distinct pharmacological profile as a potent antagonist at specific melanocortin receptors allows researchers to probe the physiological roles of these receptors in various pathways, including energy homeostasis, cardiovascular control, and pain perception.^{[3][4][5]} This guide provides a comprehensive overview of **Shu 9119**, including its chemical properties, biological activity, experimental protocols, and the signaling pathways it modulates.

Core Chemical and Physical Data

The fundamental properties of **Shu 9119** are summarized below. This peptide is a cyclic lactam analogue of α -MSH, specifically Ac-Nle-c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH₂.^{[1][2]}

Identifier	Value	Source(s)
CAS Number	168482-23-3	^{[6][7]}
Molecular Weight	1074.25 g/mol	^{[6][7]}
Molecular Formula	C ₅₄ H ₇₁ N ₁₅ O ₉	^[7]
Purity	≥95% (HPLC)	^[6]
Solubility	Soluble in water	^{[6][8]}
Storage	Store lyophilized at -20°C	

Pharmacological Profile and Biological Activity

Shu 9119 is distinguished by its high affinity and mixed efficacy at various melanocortin receptor (MC-R) subtypes, which are G-protein coupled receptors (GPCRs).[9] It is primarily characterized as a potent antagonist of the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors, while simultaneously acting as a partial agonist at the melanocortin-5 receptor (MC5R).[6][10][11] This complex activity profile makes it a critical tool for differentiating the functions of these closely related receptors.

Receptor Subtype	Activity Profile	Potency (IC ₅₀ / EC ₅₀)	Source(s)
Human MC3R	Antagonist	0.23 nM (IC ₅₀)	[6][10][11]
Human MC4R	Antagonist	0.06 nM (IC ₅₀)	[6][10][11]
Human MC5R	Partial Agonist	0.12 nM (EC ₅₀)	[6]

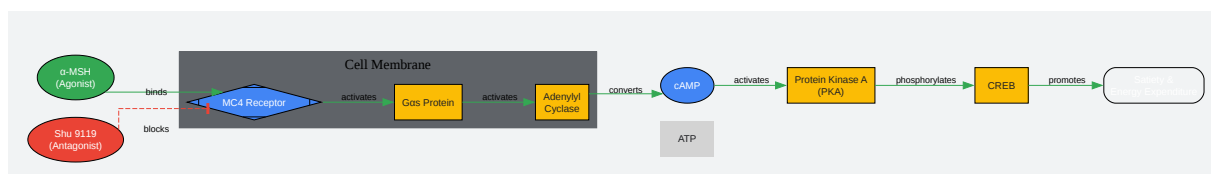
In vivo, central administration of **Shu 9119** has been shown to produce significant physiological effects, primarily through its blockade of MC3R and MC4R in the central nervous system. These effects include a dose-dependent increase in food intake, body weight, and fat mass.[6] Mechanistically, **Shu 9119** upregulates the expression of genes involved in lipogenesis and triglyceride storage and can promote insulin resistance.

Signaling Pathways and Mechanism of Action

The melanocortin system is a key regulator of energy balance. Agonists like α -MSH bind to MC4R in the hypothalamus, leading to the activation of G α s, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent signaling cascades that promote satiety and increase energy expenditure. **Shu 9119** competitively antagonizes this pathway at MC3R and MC4R, thereby blocking the downstream effects of endogenous agonists and promoting orexigenic (appetite-stimulating) signals.

Recent structural studies have revealed a more complex regulatory mechanism, identifying calcium (Ca²⁺) as a crucial cofactor for ligand binding to MC4R.[12] Ca²⁺ appears to be complexed with residues from both the receptor and **Shu 9119**, stabilizing the interaction.[12]

This finding suggests that extracellular Ca^{2+} levels can modulate the potency of melanocortin ligands.[12]



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Caption: Shu 9119 antagonism of the MC4R-cAMP signaling pathway.

Experimental Protocols

Shu 9119 is typically administered centrally to study its effects on energy homeostasis and other CNS-regulated processes. The following provides a generalized methodology based on published in vivo studies in rodents.

Objective: To assess the effect of central **Shu 9119** administration on food intake and body weight.

Materials:

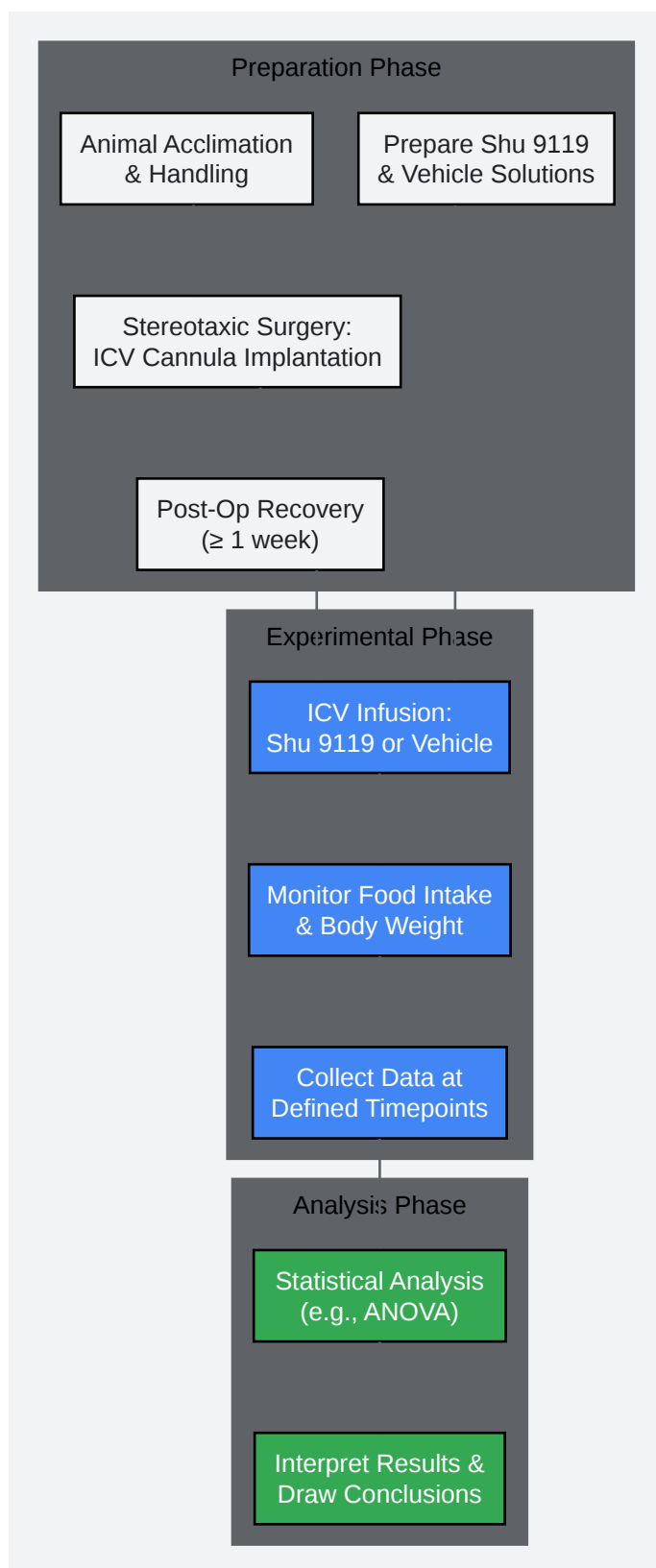
- **Shu 9119** peptide
- Artificial cerebrospinal fluid (aCSF) or sterile saline for reconstitution[10][13]
- Stereotaxic apparatus
- Intracerebroventricular (ICV) cannulae
- Infusion pump and tubing

- Experimental animals (e.g., male Wistar rats or C57BL/6 mice)
- Metabolic cages for food intake monitoring

Methodology:

- Animal Preparation:
 - Acclimate animals to individual housing and handling.
 - Surgically implant a guide cannula into a cerebral ventricle (e.g., the lateral ventricle) using a stereotaxic apparatus.
 - Allow for a post-operative recovery period of at least one week.
- Drug Preparation:
 - On the day of the experiment, dissolve **Shu 9119** in aCSF or saline to the desired concentration. A typical dosage for rats is in the range of 0.3 to 1.0 nmol, while for mice it is around 5 nmol/day.[\[10\]](#)[\[14\]](#)
 - Prepare a vehicle control solution (aCSF or saline only).
- Experimental Procedure (ICV Infusion):
 - Gently restrain the animal and remove the stylet from the guide cannula.
 - Connect an infusion cannula to a syringe via tubing and load it with the prepared **Shu 9119** solution or vehicle.
 - Insert the infusion cannula into the guide cannula.
 - Infuse a small volume (e.g., 1-2 μ L) over a controlled period (e.g., 2-3 minutes) using an infusion pump.[\[13\]](#)
 - Leave the infusion cannula in place for a short duration post-infusion to prevent backflow.
 - Replace the stylet and return the animal to its home cage.

- Data Collection and Analysis:
 - Monitor and measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection).[\[14\]](#)
 - Record body weight daily.
 - To control for the effects of hyperphagia, a pair-fed group may be included. This group receives **Shu 9119** but is fed the same amount of food as the vehicle-treated control group.[\[10\]](#)
 - Analyze data using appropriate statistical methods (e.g., ANOVA) to compare the effects of **Shu 9119** treatment with the vehicle control.



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Caption: General workflow for an in vivo study using **Shu 9119**.

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